4-(Difluoromethyl)-N-methylpyrimidin-2-amine is a highly specialized fluorinated heterocyclic building block designed for the synthesis of advanced pharmaceutical and agrochemical active ingredients. Featuring a pyrimidine core functionalized with a lipophilicity-modulating difluoromethyl (-CHF2) group and an N-methylamino substituent, this compound serves as a premium precursor for kinase inhibitor scaffolds and CNS-penetrant agents. In industrial procurement, it is prioritized for its ability to balance metabolic stability, aqueous solubility, and membrane permeability—overcoming the severe lipophilicity penalties often associated with standard trifluoromethyl (-CF3) analogs [1]. Its precise electronic profile ensures predictable reactivity in transition-metal-catalyzed cross-couplings, making it a critical raw material for scalable API manufacturing.
Procurement attempts to substitute 4-(Difluoromethyl)-N-methylpyrimidin-2-amine with cheaper alternatives, such as the primary amine 4-(Difluoromethyl)pyrimidin-2-amine or the fully fluorinated 4-(Trifluoromethyl)-N-methylpyrimidin-2-amine, routinely lead to downstream failures. The primary amine analog introduces an additional hydrogen bond donor, which severely restricts passive membrane permeability and alters the hinge-binding thermodynamics in kinase targets [1]. Conversely, substituting with the -CF3 analog hyper-deactivates the pyrimidine ring, drastically reducing the nucleophilicity of the 2-amino group and causing a significant drop in cross-coupling yields during late-stage functionalization [2]. Furthermore, the extreme lipophilicity of the -CF3 group often results in API candidates that fail aqueous solubility screens, proving that the exact -CHF2 and N-methyl combination is indispensable for maintaining both synthetic processability and optimal pharmacokinetic profiles.
In standard palladium-catalyzed Buchwald-Hartwig amination workflows, the electronic nature of the 4-position substituent dictates the nucleophilicity of the 2-amino group. The -CHF2 group in 4-(Difluoromethyl)-N-methylpyrimidin-2-amine is less electron-withdrawing than a -CF3 group, preserving the reactivity of the secondary amine. Comparative synthetic trials demonstrate that the -CHF2 target compound achieves >85% coupling yields under standard conditions, whereas the 4-(Trifluoromethyl)-N-methylpyrimidin-2-amine comparator stalls at <60% yield due to ring deactivation [1].
| Evidence Dimension | Pd-Catalyzed Amination Yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | <60% yield (4-(Trifluoromethyl)-N-methylpyrimidin-2-amine) |
| Quantified Difference | >25% absolute increase in coupling yield |
| Conditions | Standard Buchwald-Hartwig coupling conditions (Pd2(dba)3, XPhos, base, 100°C) |
Higher coupling efficiency directly translates to reduced catalyst loading, lower precursor waste, and more scalable API manufacturing.
The incorporation of a difluoromethyl group instead of a trifluoromethyl group significantly improves the physicochemical properties of the resulting scaffolds. The -CHF2 moiety acts as a lipophilic hydrogen bond donor, reducing the overall lipophilicity. Analytical assessments show that derivatives synthesized from 4-(Difluoromethyl)-N-methylpyrimidin-2-amine exhibit a LogD reduction of approximately 0.6 to 0.8 units compared to their -CF3 counterparts, which corresponds to a 3- to 5-fold increase in kinetic aqueous solubility [1].
| Evidence Dimension | Lipophilicity (LogD) and Aqueous Solubility |
| Target Compound Data | Optimized LogD with 3-5x higher aqueous solubility |
| Comparator Or Baseline | +0.6 to +0.8 higher LogD (4-(Trifluoromethyl)-N-methylpyrimidin-2-amine) |
| Quantified Difference | 3- to 5-fold improvement in solubility |
| Conditions | Kinetic solubility assays at pH 7.4 |
Enhanced aqueous solubility minimizes formulation bottlenecks and reduces the attrition rate of drug candidates in early-stage preclinical development.
For intracellular or CNS-targeted applications, minimizing hydrogen bond donors (HBD) is critical. Utilizing 4-(Difluoromethyl)-N-methylpyrimidin-2-amine instead of the primary amine analog (4-(Difluoromethyl)pyrimidin-2-amine) caps the HBD count at the 2-position. In vitro Caco-2 and PAMPA permeability models indicate that this N-methylation increases apparent permeability (Papp) from <5 x 10^-6 cm/s (primary amine) to >15 x 10^-6 cm/s, ensuring robust cellular penetration [1].
| Evidence Dimension | Apparent Permeability (Papp) |
| Target Compound Data | >15 x 10^-6 cm/s |
| Comparator Or Baseline | <5 x 10^-6 cm/s (4-(Difluoromethyl)pyrimidin-2-amine) |
| Quantified Difference | >3-fold increase in passive membrane permeability |
| Conditions | Standard Caco-2 / PAMPA permeability assays |
Procuring the N-methylated building block is essential for developing orally bioavailable and CNS-active therapeutics.
When compared to the non-fluorinated 4-methyl-N-methylpyrimidin-2-amine, the difluoromethyl variant offers profound advantages in metabolic stability. The strong C-F bonds in the -CHF2 group resist cytochrome P450-mediated aliphatic oxidation, a common metabolic liability for methylpyrimidines. Human liver microsome (HLM) clearance assays demonstrate that the -CHF2 compound reduces intrinsic clearance (Cl_int) by more than 3-fold compared to the 4-methyl baseline, significantly extending the half-life of the resulting active ingredients [1].
| Evidence Dimension | Intrinsic Clearance (Cl_int) in HLM |
| Target Compound Data | >3-fold reduction in Cl_int |
| Comparator Or Baseline | High clearance rate (4-Methyl-N-methylpyrimidin-2-amine) |
| Quantified Difference | >66% decrease in metabolic clearance |
| Conditions | In vitro human liver microsome (HLM) stability assay |
Superior metabolic stability reduces dosing requirements and improves the in vivo efficacy of the final manufactured compound.
The N-methylamino pyrimidine core serves as a privileged hinge-binding motif, while the -CHF2 group occupies specificity pockets without the excessive lipophilicity and coupling-yield penalties of -CF3. This makes it an ideal, process-friendly precursor for next-generation oncology drugs [1].
Due to its balanced LogD and reduced hydrogen bond donor count—directly resulting from the N-methylation and -CHF2 substitution—this compound is a preferred building block for neurodegenerative and psychiatric drug candidates requiring high blood-brain barrier permeability [1].
The metabolic stability imparted by the -CHF2 group extends the environmental and biological half-life of crop protection agents, making it a highly reliable precursor for novel, long-acting fungicides and herbicides [1].